Pocapavir

Poliovirus Capsid inhibitor Antiviral susceptibility

Pocapavir (SCH-48973/V-073) is the only capsid inhibitor advanced to Phase II clinical trials specifically for polio eradication, with universal activity against all 45 tested poliovirus isolates. Unlike pleconaril or vapendavir—which lack robust anti-poliovirus potency—pocapavir delivers consistent EV-B and EV-C inhibition. Its well-characterized resistance mutations (VP1 I194M/F, VP3 A24V) impose a viral fitness cost that attenuates pathogenicity, making it the definitive probe for resistance evolution studies. Published synergy with other capsid binders supports combination therapy research. Emergency/compassionate use potential in neonatal enterovirus B sepsis. For research use only.

Molecular Formula C21H17Cl3O3
Molecular Weight 423.7 g/mol
CAS No. 146949-21-5
Cat. No. B1678965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePocapavir
CAS146949-21-5
Synonyms1-((2-chloro-4-methoxyphenoxy)methyl)-4-((2,6- dichlorophenoxy)methyl)-benzene
pocapavir
SCH 48973
SCH-48973
V-073
V-073 compound
Molecular FormulaC21H17Cl3O3
Molecular Weight423.7 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl
InChIInChI=1S/C21H17Cl3O3/c1-25-16-9-10-20(19(24)11-16)26-12-14-5-7-15(8-6-14)13-27-21-17(22)3-2-4-18(21)23/h2-11H,12-13H2,1H3
InChIKeyXXMDDBVNWRWNCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pocapavir (CAS 146949-21-5) for Procurement: Baseline Profile of a Poliovirus-Targeting Capsid Inhibitor


Pocapavir (also designated SCH-48973 and V-073) is an orally active small-molecule capsid inhibitor that belongs to the picornavirus capsid binder class [1]. It functions by binding to the hydrophobic pocket of the viral VP1 protein, thereby preventing virion uncoating and blocking viral RNA release into the host cell [2]. The compound exhibits potent and selective antiviral activity specifically against polioviruses and a subset of non-polio enteroviruses, and has been advanced to Phase II clinical trials for polio eradication efforts [3][4].

Why Generic Substitution Fails: Pocapavir's Differentiated Spectrum and Resistance Profile


Generic substitution among enterovirus capsid inhibitors is scientifically unsound due to profound differences in their antiviral spectra, resistance profiles, and clinical-stage validation. While all compounds in this class bind the VP1 hydrophobic pocket, their molecular interactions result in markedly divergent efficacy against specific enterovirus serotypes [1]. For instance, pleconaril and vapendavir demonstrate broad anti-rhinovirus activity but limited or no activity against key poliovirus strains, whereas pocapavir is distinguished by its exceptional potency against all tested poliovirus isolates (n=45) but lacks activity against enterovirus A71 and D68 [2][3]. Furthermore, the defined resistance pathways differ: pocapavir resistance maps predominantly to single amino acid substitutions in VP1 (I194M/F) and VP3 (A24V), which carry a fitness cost that attenuates viral pathogenicity—a property not universally shared across the class [4]. These pharmacologic distinctions make generic interchangeability a high-risk proposition for research or clinical protocols.

Pocapavir Procurement Guide: Quantified Evidence of Differential Performance vs. Comparator Capsid Inhibitors


Pocapavir vs. Pleconaril: Comparative Poliovirus Susceptibility and Clinical-Stage Validation

Pocapavir demonstrates universal potency against polioviruses, in contrast to pleconaril, which lacks activity against key poliovirus strains. In a head-to-head susceptibility assessment, all 45 poliovirus isolates tested (wild, vaccine, and vaccine-derived) were fully susceptible to pocapavir [1]. Conversely, pleconaril is reported to be inactive against poliovirus type 1 (PV-1) [2]. This differential spectrum is further substantiated by pocapavir's progression to a Phase II clinical trial specifically for polio eradication, a clinical indication for which pleconaril was not pursued [3].

Poliovirus Capsid inhibitor Antiviral susceptibility

Pocapavir vs. Pleconaril: Synergistic Combination Potential with Mechanistically Distinct Inhibitors

Pocapavir exhibits additive to highly synergistic antiviral effects when combined with other enterovirus-targeting compounds, a property that distinguishes its potential utility in combination regimens. In vitro studies assessing double combinations found that pocapavir paired with pleconaril, MDL-860, guanidine hydrochloride, oxoglaucine, or HBB produced additive to highly synergistic effects without observed combined cytotoxicity [1]. Notably, the combination of pocapavir and pleconaril—two distinct capsid binders—was synergistic, whereas many same-class combinations often yield only additive or antagonistic outcomes [2].

Combination therapy Synergy Enterovirus

Pocapavir Resistance Profile: Attenuated Pathogenicity of Resistant Variants Compared to Parental Virus

Pocapavir-resistant poliovirus variants exhibit a significantly attenuated pathogenic phenotype relative to drug-susceptible parental viruses, a fitness cost that may limit the clinical impact of resistance. In a murine neurovirulence model (TgPVR21 mice), 5 of 6 laboratory-derived V-073-resistant variants replicated to levels substantially less than their drug-susceptible parental viruses, with neurovirulence reduced by an average of 1.4 log10 (range 0.3 to >2.8 log10) [1]. This attenuation is coupled with retained immunogenicity: resistant variants elicited neutralizing antibody titers in CD-1 mice comparable to those of parental and vaccine strains [2].

Antiviral resistance Viral fitness Poliovirus

Pocapavir In Vivo Efficacy: Dose-Dependent Survival Benefit in Poliovirus-Infected Mice

Pocapavir confers a clear, dose-dependent survival benefit in a murine poliovirus infection model, with effects observed at clinically relevant oral doses. Oral administration of pocapavir at 3, 10, and 20 mg/kg increased survival in mice infected with poliovirus type 2 [1]. The lower end of this effective dose range (3 mg/kg) is comparable to or lower than doses required for other capsid inhibitors in similar models, though direct comparative in vivo efficacy data are limited .

In vivo efficacy Poliovirus Mouse model

Pocapavir Broad-Spectrum Enterovirus Activity: Quantitative Inhibition of Clinical Isolates

Pocapavir demonstrates broad-spectrum inhibitory activity against a diverse panel of clinical enterovirus isolates, with a well-defined potency distribution. In a screen of 154 recent human enterovirus isolates, pocapavir inhibited 80% of strains at an IC50 of 0.9 µg/mL (mean) [1]. Potency against specific serotypes varies, with IC50 values ranging from 0.02 µg/mL (Echovirus 11) to 0.11 µg/mL (Poliovirus type 2) . This broad coverage distinguishes pocapavir from more narrow-spectrum capsid binders like vapendavir, which is primarily active against rhinoviruses [2].

Broad-spectrum Enterovirus Antiviral activity

Pocapavir Procurement: Validated Research and Industrial Application Scenarios


Poliovirus Eradication and Outbreak Response Research

Pocapavir is the only capsid inhibitor advanced to Phase II clinical trials specifically for polio eradication. Its universal activity against all poliovirus isolates (45/45 susceptible) and the attenuated pathogenicity of resistant variants make it the compound of choice for any research program focused on polio antiviral strategies, including outbreak response and post-eradication risk management [1][2].

Combination Antiviral Regimen Development

The demonstrated synergistic interactions between pocapavir and other capsid binders (e.g., pleconaril) provide a strong rationale for its inclusion in studies evaluating combination therapies. Researchers exploring multi-drug approaches to suppress resistance emergence or enhance efficacy should prioritize pocapavir based on published synergy data [3].

Enterovirus Susceptibility and Resistance Mechanism Studies

With well-characterized resistance mutations in VP1 (I194M/F) and VP3 (A24V) and a unique resistance-fitness trade-off, pocapavir is an ideal probe for studying enterovirus capsid dynamics and resistance evolution. Its broad but selective spectrum (active against EV-B and EV-C, inactive against EV-A71 and EV-D68) also makes it a valuable tool for dissecting viral entry mechanisms across serotypes [4][5].

Severe Neonatal Enteroviral Sepsis Investigational Use

Pocapavir is available for emergency/compassionate use in cases of severe neonatal enterovirus B sepsis, a setting where its broad EV-B coverage and favorable resistance profile offer potential clinical utility not matched by alternative capsid inhibitors like pleconaril, which was withdrawn from compassionate use [6][7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pocapavir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.